N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide
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Overview
Description
N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide is a chemical compound with a complex structure that includes a chlorophenyl group, a cyano group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)acetamide: This compound lacks the cyano and hydroxyphenyl groups, which may result in different chemical and biological properties.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring and a bromophenyl group, which may confer different antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-cyanomethyl]-2-(3-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-6-4-12(5-7-13)15(10-18)19-16(21)9-11-2-1-3-14(20)8-11/h1-8,15,20H,9H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROLGCCULQRASP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NC(C#N)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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